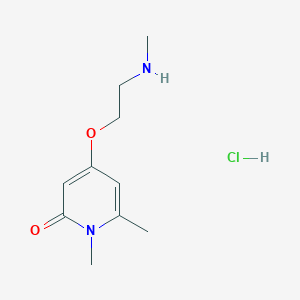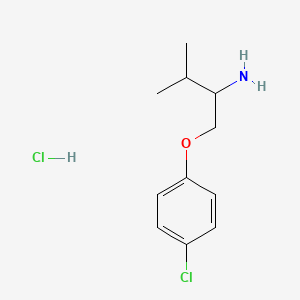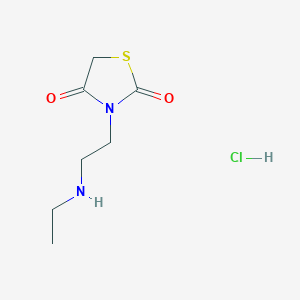
3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride
Vue d'ensemble
Description
3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and other organic solvents. This compound is commonly used in the synthesis of other compounds and has also been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride is not fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, which results in the formation of the desired product. In addition, this compound has been shown to interact with certain receptors in the body, which may explain its physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines, as well as to inhibit the activity of certain enzymes involved in inflammation. In addition, this compound has been shown to have anti-tumor effects and to reduce the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride in laboratory experiments has several advantages. This compound is relatively stable and can be easily stored and handled. In addition, it is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to its use in laboratory experiments. This compound is not water-soluble, which can make it difficult to use in certain experiments. In addition, it can be toxic in high concentrations and should be handled with caution.
Orientations Futures
There are several potential future directions for research involving 3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride. One potential direction is to further investigate its biochemical and physiological effects. Studies could be conducted to explore the mechanisms of action of this compound, as well as its effects on different types of cells and tissues. In addition, studies could be conducted to further explore its potential applications in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, studies could be conducted to explore the potential toxicity of this compound and to develop methods to reduce its toxicity.
Applications De Recherche Scientifique
3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride is widely used in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its biochemical and physiological effects. In addition, this compound has been used as a starting material in the synthesis of other compounds, such as amino acids and peptides.
Propriétés
IUPAC Name |
3-ethyl-1-(3-methylphenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-8-6-7-11(3)9-13;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFCACVSMLPYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC(=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471469.png)
![7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1471470.png)


